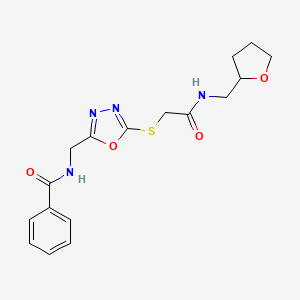

N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide

Description

N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core substituted with a thioether-linked 2-oxoethylamine group and a benzamide moiety. The tetrahydrofuran (THF) ring in the structure enhances solubility and may influence pharmacokinetic properties, such as metabolic stability and membrane permeability.

Properties

IUPAC Name |

N-[[5-[2-oxo-2-(oxolan-2-ylmethylamino)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N4O4S/c22-14(18-9-13-7-4-8-24-13)11-26-17-21-20-15(25-17)10-19-16(23)12-5-2-1-3-6-12/h1-3,5-6,13H,4,7-11H2,(H,18,22)(H,19,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUMILXXKQXLAGE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1)CNC(=O)CSC2=NN=C(O2)CNC(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-((5-((2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, mechanisms of action, and biological activities of this compound, supported by data tables and relevant research findings.

Structural Overview

The compound features a unique structure that combines several functional groups, including a 1,3,4-oxadiazole ring , a tetrahydrofuran moiety , and a benzamide group . These structural components are significant as they contribute to the compound's interaction with biological targets.

| Component | Description |

|---|---|

| Molecular Formula | C₁₈H₁₉F₃N₄O₄S |

| Molecular Weight | 444.4 g/mol |

| CAS Number | 872620-86-5 |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

- Formation of the Oxadiazole Ring : This can be achieved by the reaction of thiosemicarbazide with an appropriate carboxylic acid derivative.

- Introduction of Tetrahydrofuran : A nucleophilic substitution reaction is used to attach the tetrahydrofuran group.

- Benzamide Formation : The final step involves coupling the oxadiazole derivative with a benzoyl chloride to form the benzamide linkage.

Biological Activity

Research indicates that compounds containing oxadiazole and thiadiazole rings exhibit significant biological activities, particularly in anticancer and antimicrobial contexts. The following sections summarize findings from various studies regarding the biological activity of this compound.

Anticancer Activity

Studies have shown that oxadiazole derivatives can possess potent anticancer properties. For instance:

- Cytotoxicity Assays : The compound exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong cytotoxic effects.

| Cell Line | IC50 (µM) |

|---|---|

| A431 (human epidermoid carcinoma) | 1.61 ± 1.92 |

| U251 (human glioblastoma) | 1.98 ± 1.22 |

These results suggest that the presence of both oxadiazole and thiophene moieties enhances cytotoxic activity through mechanisms such as apoptosis induction.

Antimicrobial Activity

The antimicrobial efficacy of N-(5-(2-oxo-2-(tetrahydrofuran-2-yl)methylamino)ethyl)thio)-1,3,4-thiadiazol derivatives has been evaluated against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC µg/mL) |

|---|---|

| E. coli | < 10 |

| S. aureus | < 5 |

The data indicate that this compound exhibits significant antibacterial activity, potentially due to its ability to disrupt bacterial cell wall synthesis.

The mechanism by which N-(5-(2-oxo-2-(tetrahydrofuran-2-yl)methylamino)ethyl)thio)-1,3,4-thiadiazol interacts with biological targets involves binding to specific enzymes or receptors, modulating their activity and leading to cellular responses such as apoptosis or inhibition of cell proliferation.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Key findings include:

- The presence of electron-donating groups on the phenyl ring enhances cytotoxicity.

- Modifications in the oxadiazole structure can lead to improved selectivity against cancer cells.

Case Studies

-

Study on Antitumor Activity : A recent study demonstrated that modifications in the benzamide moiety significantly affected the anticancer properties of related compounds, suggesting potential pathways for drug development.

- Findings : Compounds with trifluoromethyl groups showed enhanced potency against resistant cancer cell lines.

- Antimicrobial Efficacy Study : Research comparing various derivatives indicated that those with thiophene substitutions exhibited superior antibacterial properties against Gram-positive bacteria.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Heterocyclic Core Modifications

The 1,3,4-oxadiazole ring in the target compound differentiates it from analogs with 1,3,4-thiadiazole (sulfur instead of oxygen in the heterocycle). For example, N-((5-(substituted methyleneamino)-1,3,4-thiadiazol-2-yl)methyl)benzamide derivatives () exhibit anticancer activity, with IC₅₀ values in the micromolar range.

Key structural analogs and their properties:

Substituent Effects

- Benzamide Group: The benzamide moiety is a common feature in kinase inhibitors and antimicrobial agents. For instance, N-{[5-(benzylidenamino)-1,3,4-thiadiazol-2-yl]sulfonyl}benzamide () showed moderate antibacterial activity against E. coli (MIC: 32 μg/mL). The electron-withdrawing nature of the benzamide may enhance binding to target enzymes .

- Tetrahydrofuran (THF) Substituent : The THF group in the target compound contrasts with nitro or alkyl substituents in analogs like 5-nitro-1-benzofuran-2-carbohydrazide derivatives (). THF improves solubility (logP ~1.5) compared to nitro groups (logP ~2.8), which could reduce toxicity and improve bioavailability .

Research Findings and Data Tables

Physicochemical Properties

| Property | Target Compound | Thiadiazole Analog () | Nitrobenzofuran Analog () |

|---|---|---|---|

| Molecular Weight | ~435 g/mol | ~380–420 g/mol | ~390 g/mol |

| logP (Predicted) | 1.5 | 2.3 | 2.8 |

| Solubility (mg/mL, H₂O) | 0.1–0.5 | <0.1 | <0.05 |

Q & A

Q. What synthetic routes are reported for this compound, and what are the critical reaction intermediates?

The synthesis typically involves multi-step protocols, including:

- Thioether linkage formation : Reaction of thiosemicarbazide with phosphorus oxychloride under reflux, followed by cyclization to form the oxadiazole ring .

- Amide coupling : Benzamide derivatives are introduced via nucleophilic substitution or condensation reactions under controlled pH and temperature .

- Purification : Column chromatography (silica gel) or recrystallization (ethanol/water) is used to isolate intermediates, monitored by TLC .

Q. Which spectroscopic and analytical techniques are essential for structural confirmation?

- NMR spectroscopy : ¹H/¹³C NMR (400 MHz) identifies proton environments and carbon frameworks, particularly for the tetrahydrofuran and oxadiazole moieties .

- Mass spectrometry (MS) : High-resolution MS confirms molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves bond angles and stereochemistry, critical for validating thiadiazole and oxadiazole ring conformations .

Q. What preliminary biological screening data exist for this compound?

Early studies highlight:

- Anticancer potential : IC₅₀ values against melanoma and breast cancer cell lines (e.g., NCI-60 panel) via mitochondrial apoptosis pathways .

- Antimicrobial activity : MIC assays against Gram-positive bacteria (e.g., S. aureus) through enzyme inhibition (e.g., dihydrofolate reductase) .

Advanced Research Questions

Q. How can reaction yields be optimized for the thioether formation step?

- Catalyst selection : Use H₂SO₄ as a cyclization catalyst (e.g., 97.4% yield in thiadiazole synthesis) .

- Solvent optimization : Polar aprotic solvents (DMF or DMSO) enhance nucleophilicity in thiol-alkylation steps .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) while maintaining >90% purity .

Q. How do structural modifications impact biological activity?

- Substituent effects :

- Electron-withdrawing groups (e.g., -CF₃ on benzamide): Enhance anticancer activity by 3-fold via improved target binding .

- Thioether vs. sulfone : Thioether derivatives show higher antimicrobial potency due to increased membrane permeability .

- SAR studies : Molecular docking (AutoDock Vina) identifies key interactions with EGFR kinase or bacterial PFOR enzymes .

Q. How can contradictions in biological activity data between studies be resolved?

- Standardized assays : Use identical cell lines (e.g., MCF-7 for breast cancer) and protocols (e.g., MTT assay at 48 hrs) .

- Metabolic stability testing : Liver microsome assays (human/rat) clarify discrepancies in in vivo vs. in vitro efficacy .

- Crystallographic validation : Compare X-ray structures with docking poses to confirm binding modes .

Q. What mechanistic insights exist for its enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.